1-Pentanesulfonic acid

描述

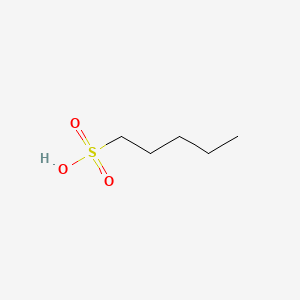

1-Pentanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative of pentane, characterized by the presence of a sulfonic acid group (-SO3H) attached to the fifth carbon of the pentane chain. This compound is known for its use in various chemical and industrial applications, particularly in chromatography as an ion-pairing reagent.

准备方法

Synthetic Routes and Reaction Conditions: 1-Pentanesulfonic acid can be synthesized through the reaction of sodium sulfite with bromopentane. The reaction typically involves heating the mixture to a temperature range of 190 to 210 degrees Celsius and maintaining this temperature for 10 to 20 hours. After the reaction, the mixture is cooled, and the product is isolated through low-temperature quick freezing and subsequent drying using a centrifugal machine .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the same reactants and conditions, with additional steps to ensure purity and yield optimization. The use of advanced equipment and controlled environments helps in achieving consistent quality suitable for commercial applications.

化学反应分析

Types of Reactions: 1-Pentanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.

Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Sulfonates and sulfoxides.

Reduction: Sulfinic acids and thiols.

Substitution: Alkylated derivatives and other substituted products.

科学研究应用

Analytical Chemistry

Ion-Pairing Agent in Chromatography

1-Pentanesulfonic acid is primarily utilized as an ion-pairing agent in liquid chromatography. Its ability to enhance the separation of polar compounds is crucial for both pharmaceutical and environmental analyses. The compound improves retention times and resolution of analytes, making it essential for high-performance liquid chromatography (HPLC) applications.

| Application | Description |

|---|---|

| Type | Ion-pairing agent |

| Benefits | Enhanced separation of polar compounds |

Biochemical Applications

Protein Purification

In biochemistry, this compound plays a significant role in protein purification processes. It stabilizes proteins during purification, leading to improved yields. This property is particularly beneficial in biotechnology labs where high purity of proteins is essential for research and therapeutic applications.

Gel Electrophoresis

The compound is also employed in gel electrophoresis techniques, aiding in the effective separation of nucleic acids and proteins. This application is vital for genetic research and diagnostics, allowing for the analysis of DNA and RNA samples with high accuracy.

| Application | Description |

|---|---|

| Protein Purification | Stabilizes proteins, improving yield |

| Gel Electrophoresis | Facilitates separation of nucleic acids and proteins |

Surface Modification

This compound is used for modifying surfaces of various materials to enhance properties such as hydrophilicity. This modification is particularly useful in developing biosensors and drug delivery systems, where surface characteristics can significantly influence performance.

| Application | Description |

|---|---|

| Surface Modification | Enhances hydrophilicity for improved material properties |

Industrial Applications

Cleaning Agents

Due to its surfactant properties, this compound is suitable for formulating cleaning agents. It effectively removes contaminants in industrial applications, contributing to cleaner production processes.

Case Study 1: Chromatographic Analysis

In a study examining the effectiveness of various ion-pairing agents in HPLC, this compound demonstrated superior performance compared to traditional agents. The results indicated improved peak shapes and resolution for polar analytes, highlighting its utility in complex sample matrices.

Case Study 2: Protein Stabilization

Research conducted on the stabilization of enzymes during purification revealed that the addition of this compound increased enzyme activity retention by up to 30%. This finding underscores its importance in biochemical protocols where enzyme integrity is critical.

作用机制

1-Pentanesulfonic acid can be compared with other sulfonic acids, such as:

- Hexane-1-sulfonic acid

- Heptane-1-sulfonic acid

- Octane-1-sulfonic acid

Uniqueness: this compound is unique due to its specific chain length, which provides optimal hydrophobic and hydrophilic balance for ion-pairing applications. This balance makes it particularly effective in the separation of moderately hydrophobic analytes .

相似化合物的比较

- Hexane-1-sulfonic acid: Longer chain length, used for more hydrophobic analytes.

- Heptane-1-sulfonic acid: Even longer chain, suitable for highly hydrophobic compounds.

- Octane-1-sulfonic acid: Longest chain among the listed, used for very hydrophobic analytes .

生物活性

1-Pentanesulfonic acid (C5H11O3S), a sulfonic acid, is primarily recognized for its role as an ion-pairing agent in chromatography. Its sodium salt form, sodium 1-pentanesulfonate, is extensively used in various analytical applications, particularly in high-performance liquid chromatography (HPLC). This article explores the biological activity of this compound, focusing on its interactions at the molecular level, its applications in biological research, and relevant case studies.

This compound has several notable chemical identifiers:

- CAS Number : 22767-49-3

- Molecular Weight : 174.19 g/mol

- Solubility : Highly soluble in water

- Melting Point : >300°C

The compound's structure allows it to function effectively as a surfactant and ion-pairing agent due to the presence of a sulfonate group, which enhances solubility and stability in aqueous solutions.

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biomolecules. Its mechanism of action can be summarized as follows:

- Ion Pairing : As an ion-pairing agent, it facilitates the separation of charged molecules during chromatographic processes, enhancing the resolution of biological samples.

- Surfactant Properties : It reduces surface tension in biological systems, which can affect membrane dynamics and protein interactions.

- Radical Formation : Studies have shown that under ultrasonic conditions, this compound can lead to the formation of secondary carbon-centered radicals in aqueous solutions, which may have implications for oxidative stress studies in biological systems .

Toxicity and Safety

While this compound is generally regarded as safe for laboratory use, it is classified under several hazard categories:

- Eye Irritation : Causes serious eye irritation.

- Skin Irritation : May cause skin irritation upon contact.

- Respiratory Irritation : Inhalation may lead to respiratory issues .

Ion Pair Chromatography

A significant application of this compound is in ion pair chromatography. Research has demonstrated that using this compound improves the separation efficiency of basic drugs from complex matrices. For instance, a study involving the separation of active components in cold medications showed enhanced resolution when this compound was utilized as an ion-pairing agent .

Thermodynamic Properties

Research on the thermodynamic properties of aqueous solutions containing sodium pentane-1-sulfonate revealed insights into its interactions with polymers like polyethylene glycol (PEG). The study provided data on density, sound velocity, viscosity, and conductivity, indicating that these interactions could influence drug delivery systems .

Sonochemistry Studies

Investigations into the sonochemical reactions involving sodium 1-pentanesulfonate highlighted its role in generating reactive radicals under ultrasound exposure. This property is pivotal for applications in environmental chemistry and could be leveraged for developing new therapeutic strategies against oxidative stress-related diseases .

| Property | Value |

|---|---|

| CAS Number | 22767-49-3 |

| Molecular Formula | C5H11NaO3S |

| Molecular Weight | 174.19 g/mol |

| Melting Point | >300°C |

| Solubility | Soluble in water |

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Ion Pairing | Enhances resolution in HPLC |

| Surfactant Properties | Reduces surface tension |

| Radical Formation | Generates secondary radicals |

属性

IUPAC Name |

pentane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRCOMHVBLQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22767-49-3 (hydrochloride salt) | |

| Record name | 1-Pentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188967 | |

| Record name | 1-Pentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35452-30-3 | |

| Record name | 1-Pentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。